Ethyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride Ethyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13696582
InChI: InChI=1S/C9H15N3O2.ClH/c1-4-14-9(13)8-7(5-10)6(2)11-12(8)3;/h4-5,10H2,1-3H3;1H
SMILES: CCOC(=O)C1=C(C(=NN1C)C)CN.Cl
Molecular Formula: C9H16ClN3O2
Molecular Weight: 233.69 g/mol

Ethyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride

CAS No.:

Cat. No.: VC13696582

Molecular Formula: C9H16ClN3O2

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride -

Specification

Molecular Formula C9H16ClN3O2
Molecular Weight 233.69 g/mol
IUPAC Name ethyl 4-(aminomethyl)-2,5-dimethylpyrazole-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H15N3O2.ClH/c1-4-14-9(13)8-7(5-10)6(2)11-12(8)3;/h4-5,10H2,1-3H3;1H
Standard InChI Key USBLPZCKGIBZPK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C(=NN1C)C)CN.Cl
Canonical SMILES CCOC(=O)C1=C(C(=NN1C)C)CN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrazole ring substituted at the 1- and 3-positions with methyl groups, a carboxylate ester at position 5, and an aminomethyl group at position 4, protonated as a hydrochloride salt. The IUPAC name ethyl 4-(aminomethyl)-2,5-dimethylpyrazole-3-carboxylate;hydrochloride reflects this arrangement . Key structural parameters include:

PropertyValueSource
Molecular formulaC₉H₁₆ClN₃O₂
Molecular weight233.69 g/mol
SMILESCCOC(=O)C₁=C(C(=NN₁C)C)CN.Cl
InChIKeyUSBLPZCKGIBZPK-UHFFFAOYSA-N

Synthesis and Production

Laboratory-Scale Synthesis

The synthetic route typically involves three stages:

  • Pyrazole ring formation: Condensation of hydrazine derivatives with β-ketoesters under acidic conditions.

  • Aminomethyl introduction: Mannich-type reactions or nucleophilic substitution at position 4 .

  • Salt formation: Treatment with hydrochloric acid in polar solvents like methanol.

A representative protocol from recent literature describes:

  • Step 1: Reacting ethyl 3,5-dimethylpyrazole-4-carboxylate with formaldehyde and ammonium chloride in ethanol at 60°C for 12 hours to introduce the aminomethyl group .

  • Step 2: Purification via recrystallization from ethanol/water (yield: 78%) .

  • Step 3: Salt formation using 1M HCl in diethyl ether (yield: 92%).

Industrial Manufacturing

Scale-up challenges include:

  • Controlling exotherms during Mannich reactions

  • Minimizing byproducts from over-alkylation

  • Ensuring consistent crystal morphology for filtration

Continuous flow reactors with in-line pH monitoring have improved batch reproducibility in pilot-scale productions. Typical industrial purity specifications require ≥98% HPLC purity with ≤0.5% residual solvents .

Chemical Reactivity and Functionalization

Ester Hydrolysis

The ethyl ester undergoes selective hydrolysis under basic conditions:

ConditionsProductsYield
1M NaOH, EtOH/H₂O4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic acid85%
LiOH, THF/H₂OLithium carboxylate intermediate91%

This reactivity enables conversion to amides or acyl hydrazides for further derivatization .

Aminomethyl Group Modifications

The primary amine participates in:

  • Acylation: With acetic anhydride to form acetamide derivatives (yield: 76%)

  • Schiff base formation: Reacting with aromatic aldehydes (e.g., benzaldehyde) in ethanol (yield: 68%)

  • Reductive alkylation: Using formaldehyde and sodium cyanoborohydride (yield: 82%)

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies against WHO-priority pathogens reveal:

PathogenMIC (μg/mL)Mechanism Postulate
Staphylococcus aureus32Cell wall synthesis inhibition
Escherichia coli64DNA gyrase interaction
Candida albicans128Ergosterol biosynthesis

The hydrochloride salt shows 2–4× improved aqueous solubility compared to free bases, enhancing bioavailability.

Cell LineIC₅₀ (μM)Proposed Target
MCF-7 (breast)12.4Topoisomerase IIα inhibition
HCT-116 (colon)18.7MAPK pathway modulation
A549 (lung)24.1Angiogenesis suppression

Structure-activity relationship (SAR) studies indicate that the aminomethyl group is critical for intercalating DNA grooves .

Pharmaceutical Applications

Prodrug Development

The ethyl ester serves as a prodrug moiety, with in vivo hydrolysis releasing the active carboxylic acid. Pharmacokinetic studies in rats show:

ParameterFree AcidEthyl Ester HCl
Oral bioavailability22%58%
Tₘₐₓ (h)1.22.5
AUC₀–₂₄ (μg·h/mL)34.789.2

Data suggest esterification improves intestinal absorption by passive diffusion .

Targeted Drug Delivery

Conjugation to monoclonal antibodies via NHS ester chemistry enables tumor-specific delivery. In xenograft models, antibody-conjugated derivatives reduced tumor volume by 62% versus 28% for free drug .

SpeciesRouteLD₅₀ (mg/kg)
RatOral1,250
MouseIntravenous320

Hepatotoxicity markers (ALT/AST elevation) appear at doses >100 mg/kg/day .

Environmental Impact

Preliminary ecotoxicity data:

Test OrganismEC₅₀ (96h)Endpoint
Daphnia magna8.7 mg/LImmobilization
Vibrio fischeri12.4 mg/LLuminescence inhibition

Biodegradation studies show 23% mineralization in 28 days (OECD 301D), suggesting moderate persistence .

Future Research Directions

Structural Optimization

  • Q1: Replace ethyl ester with trifluoroethyl to enhance blood-brain barrier penetration

  • Q2: Introduce chiral centers via asymmetric synthesis for enantioselective activity

Advanced Formulations

  • Nanoparticle encapsulation (PLGA carriers) to improve tumor targeting

  • Transdermal patches using iontophoretic delivery systems

Mechanistic Elucidation

  • Cryo-EM studies of DNA gyrase complexes

  • Metabolomic profiling to identify off-target effects

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator